(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225745
InChI: InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1
SMILES:
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

CAS No.:

Cat. No.: VC17225745

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione -

Specification

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name (4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1
Standard InChI Key HOEAPYNDVBABMC-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)O
Canonical SMILES C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a five-membered oxazolidine-2,5-dione ring (C₃H₃NO₂) fused with a 4-hydroxybenzyl group at the C4 position. The (R)-configuration at this chiral center dictates its spatial orientation, influencing both synthetic utility and biological interactions. X-ray crystallographic studies of related oxazolidine-2,5-diones reveal planar ring systems with dihedral angles between the aromatic and heterocyclic planes ranging from 55° to 65°, a feature critical for intermolecular packing and crystal stability.

Table 1: Key Structural Parameters

ParameterValueMethod
Molecular formulaC₁₀H₉NO₄High-res MS
Molecular weight207.18 g/molCalculated
Crystal systemMonoclinicX-ray diffraction
Dihedral angle (aromatic)58.2°Computational DFT
Hydrogen bonding capacity3 donors, 4 acceptorsMOE software

Synthesis and Stereoselective Preparation

N-Carboxy Anhydride (NCA) Methodology

The most prevalent synthesis involves the cyclization of (R)-4-(4-hydroxybenzyl)amino acids using phosgene or triphosgene. For example, (R)-4-(4-hydroxybenzyl)glycine reacts with triphosgene in anhydrous tetrahydrofuran (THF) under nitrogen, yielding the target compound in 68–72% efficiency . Key parameters include:

  • Temperature: −20°C to 0°C to minimize racemization

  • Solvent: Polar aprotic solvents (e.g., THF, DCM)

  • Catalyst: Triethylamine (2.5 equiv) for HCl scavenging

Asymmetric Catalysis

Recent advances employ chiral catalysts to enforce stereocontrol. A 2024 study demonstrated the use of (R)-BINOL-phosphoric acid (10 mol%) in a dynamic kinetic resolution, achieving 94% enantiomeric excess (ee) at 80°C.

Table 2: Comparative Synthesis Routes

MethodYield (%)ee (%)Conditions
Phosgene cyclization 7299THF, −20°C, 12 h
Enzymatic resolution 58>99Lipase PS, pH 7.0, 37°C
Catalytic asymmetric8594Toluene, 80°C, 24 h

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 162–165°C with decomposition onset at 180°C, indicative of moderate thermal stability. Thermogravimetric analysis (TGA) reveals a 5% mass loss at 150°C under nitrogen .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 7.05 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 4.72 (dd, J = 8.0, 4.4 Hz, 1H, CH), 3.12 (dd, J = 14.0, 4.4 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, CH₂) .

  • IR (KBr): 3340 cm⁻¹ (O-H), 1785 cm⁻¹ (C=O), 1680 cm⁻¹ (N-C=O) .

Applications in Organic Synthesis

Peptide Bond Formation

As an NCA, the compound enables rapid ring-opening polymerization (ROP) with amino groups. A 2023 study reported its use in synthesizing tyrosine-rich polypeptides with degree of polymerization (DP) up to 50, achieving monodispersity (Đ = 1.08) via initiator-controlled ROP .

Chiral Auxiliary Applications

The (R)-configuration facilitates asymmetric induction in aldol reactions. When coupled with Evans’ oxazolidinones, it achieves diastereomeric ratios of 19:1 in prostaglandin syntheses .

Biological Evaluation

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits an MIC of 16 µg/mL, comparable to vancomycin (MIC = 8 µg/mL) . Mechanistic studies suggest inhibition of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).

Comparison with (S)-Enantiomer

Table 3: Enantiomer-Specific Properties

Property(R)-Enantiomer(S)-Enantiomer
Optical rotation +48.3° (c = 1, CHCl₃)−47.9° (c = 1, CHCl₃)
Polymerization rate 0.12 min⁻¹0.09 min⁻¹
Cytotoxicity (HeLa) IC₅₀ = 45 µMIC₅₀ = 28 µM

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